Cas no 31528-46-8 (6,7-Dehydro Norethindrone)

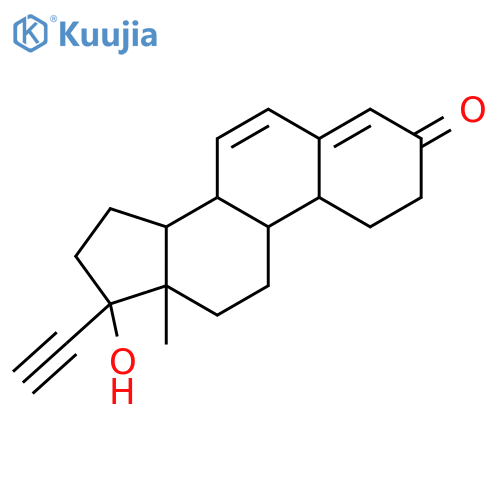

6,7-Dehydro Norethindrone structure

商品名:6,7-Dehydro Norethindrone

6,7-Dehydro Norethindrone 化学的及び物理的性質

名前と識別子

-

- 6(7)-didehydronorethindrone

- 6,7-Dehydro Norethindrone

- (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

- 17-Hydroxy-19-nor-17alpha-pregna-4,6-dien-20-yn-3-one (6,7-Didehydronorethisterone)

- AKOS032958253

- 6,7-Dehydronorethindrone

- UNII-9Z4TNT6U8T

- NORETHISTERONE IMPURITY A [EP IMPURITY]

- 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17alpha)-

- DTXSID10623461

- (17alpha)-17-hydroxy-19-norpregna-4,6-dien-20-yn-3-one

- 9Z4TNT6U8T

- 17-HYDROXY-19-NOR-17.ALPHA.-PREGNA-4,6-DIEN-20-YN-3-ONE

- 17.ALPHA.-ETHYNYL-17.BETA.-HYDROXYESTRA-4,6-DIEN-3-ONE

- 17alpha-Ethynyl-17beta-hydroxyestra-4,6-dien-3-one

- 19-NORPREGNA-4,6-DIEN-20-YN-3-ONE, 17-HYDROXY-, (17.ALPHA.)-

- SCHEMBL2833264

- 31528-46-8

- 17-Hydroxy-19-nor-17alpha-pregna-4,6-dien-20-yn-3-one

- Norethisterone impurity A [EP]

- Norethisterone Imp. A (EP); 17-Hydroxy-19-nor-17alpha-pregna-4,6-dien-20-yn-3-one; 6,7-Didehydronorethisterone; Norethisterone Impurity A

-

- インチ: InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

- InChIKey: SWNFRSGMYREPFG-XGXHKTLJSA-N

- ほほえんだ: CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O

計算された属性

- せいみつぶんしりょう: 296.17800

- どういたいしつりょう: 296.177630004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 633

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.30000

- LogP: 3.26850

6,7-Dehydro Norethindrone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D229915-5mg |

6,7-Dehydro Norethindrone |

31528-46-8 | 5mg |

$244.00 | 2023-05-18 | ||

| TRC | D229915-25mg |

6,7-Dehydro Norethindrone |

31528-46-8 | 25mg |

$ 1006.00 | 2023-09-08 | ||

| TRC | D229915-1mg |

6,7-Dehydro Norethindrone |

31528-46-8 | 1mg |

$85.00 | 2023-05-18 | ||

| A2B Chem LLC | AF69087-25mg |

6(7)-didehydronorethindrone |

31528-46-8 | 25mg |

$1084.00 | 2024-04-20 | ||

| TRC | D229915-10mg |

6,7-Dehydro Norethindrone |

31528-46-8 | 10mg |

$459.00 | 2023-05-18 |

6,7-Dehydro Norethindrone 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

31528-46-8 (6,7-Dehydro Norethindrone) 関連製品

- 434-03-7(Ethisterone)

- 797-63-7(Levonorgestrel)

- 16320-04-0(Gestrinone)

- 6533-00-2(Norgestrel)

- 54048-10-1(Etonogestrel)

- 68-22-4(Norethindrone)

- 1162-60-3(19-Norpregn-4-en-20-yn-3-one,17-hydroxy-7-methyl-, (7a,17a)-)

- 51087-61-7(6(7)-Dehydro Norgestrel)

- 54024-10-1(18-Demethyl Etonogestrel)

- 67696-78-0(6-Oxo Norethindrone)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬